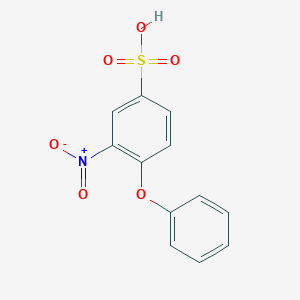
Ethyl 2-(3,3-diallylureido)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3,3-diallylureido)acetate is an organic compound with the molecular formula C11H18N2O3 It is a ureido derivative, characterized by the presence of an ethyl ester group and two allyl groups attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,3-diallylureido)acetate typically involves the reaction of ethyl bromoacetate with 3,3-diallylurea. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,3-diallylureido)acetate can undergo various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperoxybenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of epoxides or diols from the allyl groups.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Formation of ureido derivatives with different substituents.
Scientific Research Applications
Ethyl 2-(3,3-diallylureido)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,3-diallylureido)acetate is primarily related to its ability to interact with various molecular targets through its ureido and ester functionalities. The ureido group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis to release active intermediates that may interact with cellular pathways.
Comparison with Similar Compounds
Ethyl 2-(3,3-dimethylureido)acetate: Similar structure but with methyl groups instead of allyl groups.
Ethyl 2-(3,3-diphenylureido)acetate: Contains phenyl groups instead of allyl groups.
Ethyl 2-(3,3-diethylureido)acetate: Features ethyl groups instead of allyl groups.
Uniqueness: Ethyl 2-(3,3-diallylureido)acetate is unique due to the presence of allyl groups, which provide additional reactivity and potential for further functionalization. The allyl groups can participate in various chemical reactions, such as polymerization and cross-linking, making this compound versatile for different applications.
Properties
CAS No. |
78154-03-7 |
|---|---|
Molecular Formula |
C11H18N2O3 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
ethyl 2-[bis(prop-2-enyl)carbamoylamino]acetate |
InChI |
InChI=1S/C11H18N2O3/c1-4-7-13(8-5-2)11(15)12-9-10(14)16-6-3/h4-5H,1-2,6-9H2,3H3,(H,12,15) |
InChI Key |
CDXCYGDENJRSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{(E)-[(4-ethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B11957692.png)

![1,4-Benzenediamine, 2-chloro-N,N'-bis[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B11957703.png)
![2-{(2E)-2-[1-(3,4-dichlorophenyl)ethylidene]hydrazinyl}-4-(4-nitrophenyl)-1,3-thiazole](/img/structure/B11957704.png)
![N-[4-[[4-[(E)-benzylideneamino]phenyl]disulfanyl]phenyl]-1-phenyl-methanimine](/img/structure/B11957708.png)



![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)


